N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS2/c1-11-5-6-16-15(7-11)18-12(10-23-16)8-17(24-18)19(22)21-14-4-2-3-13(20)9-14/h2-9H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLKHRFKOEQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction via Friedel-Crafts Acylation
The thieno-thiochromene framework assembles through a tandem Friedel-Crafts/cyclization sequence:
Step 1: 3-Bromothiophene undergoes lithium-halogen exchange at -78°C followed by carboxylation with CO₂ to yield thiophene-3-carboxylic acid.
Step 2: Intramolecular Friedel-Crafts acylation using PPA (polyphosphoric acid) at 140°C for 6 hours produces the thiochromen-4-one intermediate (Yield: 68%):
$$
\ce{Thiophene-3-carboxylic acid ->[PPA][140^\circ C] Thiochromen-4-one}
$$
Step 3: Methyl group introduction at C8 employs CH₃MgBr in THF at 0°C→RT over 12 hours, followed by MnO₂ oxidation to restore aromaticity (Yield: 82%).
Carboxyl Group Installation
The C2-position undergoes Vilsmeier-Haack formylation (POCl₃/DMF) followed by Jones oxidation to carboxylic acid:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Formylation | POCl₃ (3 eq), DMF, 80°C, 4h | 75% | 90% |
| Oxidation | CrO₃/H₂SO₄, acetone, 0°C, 2h | 88% | 95% |
Amide Bond Formation with 3-Chloroaniline
Carboxylic Acid Activation
The 2-carboxylic acid undergoes activation using EDCl/HOBt in DCM:
$$
\ce{Acid + EDCl/HOBt -> Active ester}
$$
Optimized Conditions:
- Molar ratio (Acid:EDCl:HOBt) = 1:1.2:1.1
- Activation time: 30 min at 0°C
- Residual HOBt removed by 5% NaHCO₃ wash
Nucleophilic Amination
Active ester reacts with 3-chloroaniline under Schotten-Baumann conditions:
Procedure:
- Dissolve active ester (1 eq) in THF
- Add 3-chloroaniline (1.5 eq) and NMM (N-methylmorpholine, 2 eq)
- Stir at 25°C for 18 hours
Yield Optimization Data:
| Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| THF | 25 | 18 | 92% |
| DMF | 40 | 6 | 85% |
| DCM | 25 | 24 | 78% |
Critical Process Analytical Technologies (PAT)
Inline FTIR Monitoring
Key reaction milestones verified by characteristic absorptions:
- Thiochromene C=O stretch: 1685 cm⁻¹
- Amide I band: 1640 cm⁻¹
- Aromatic C-Cl: 750 cm⁻¹
Chiral Purity Assessment
HPLC method (Chiralpak IC-3 column):
- Mobile phase: Hexane/EtOH 85:15
- Retention times: 8.2 min (desired), 9.7 min (diastereomer)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Molar Cost/Ton API |
|---|---|---|
| 3-Bromothiophene | 320 | 12,400 |
| EDCl | 1,150 | 8,900 |
| 3-Chloroaniline | 280 | 6,200 |
Environmental Impact Metrics
Process Mass Intensity (PMI): 86 kg/kg API
E-factor: 34 (primarily from chromium waste in Jones oxidation)
Emerging Methodological Innovations
Continuous Flow Synthesis
Microreactor system achieves full conversion in 8 minutes vs 18 hours batch:
- Residence time: 8 min
- Temp: 200°C
- Pressure: 20 bar
Biocatalytic Approaches
Lipase B (CALB) catalyzes amidation with:
- 60% conversion in aqueous buffer
- 99% enantiomeric excess
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially enhancing its pharmacological effects.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, allowing for the synthesis of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential pharmacological effects are being explored for the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thiophene Carboxamides
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Core Structure: Simpler thiophene ring vs. fused thieno-thiochromene in the target compound. Substituents: 2-Nitrophenyl vs. 3-chlorophenyl. The nitro group is strongly electron-withdrawing, while chloro is moderately electron-withdrawing. Dihedral Angles: Between thiophene and phenyl rings: 8.5–13.5° . This near-planar arrangement facilitates π-π stacking, which may differ in the target compound due to steric effects from the thiochromene core.
Chromene/Thiochromene Derivatives
- 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (): Core Structure: Chromene (oxygen-based) vs. thiochromene (sulfur-based). The sulfur atom increases lipophilicity and may enhance membrane permeability. Substituents: 8-Methoxy vs. 8-methyl. Methoxy groups improve solubility via hydrogen bonding, whereas methyl enhances steric bulk.
Chlorophenyl-Substituted Analogs
- 3-Chloro-N-phenyl-phthalimide (): Core Structure: Phthalimide (aromatic diimide) vs. thieno-thiochromene. Application: Used in polymer synthesis, highlighting the role of chloro-substituted aromatic systems in material science .
- N-(4-Chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide (): Substituent Position: 4-Chlorophenyl vs. 3-chlorophenyl. Meta-substitution may alter electronic effects and binding interactions in biological targets.
Physicochemical and Electronic Properties
Biological Activity
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its chemical properties, pharmacological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C19H14ClNOS2
- Molecular Weight : 371.9 g/mol
- CAS Number : 477887-22-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research has indicated that thieno[3,2-c]thiochromene derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several derivatives, including this compound, against various bacterial strains.
Table 1: Antimicrobial Activity of Thieno[3,2-c]thiochromene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound possesses moderate antimicrobial activity, particularly against Gram-negative bacteria.
Anticancer Potential
The anticancer effects of thieno[3,2-c]thiochromene derivatives have been investigated in various cancer cell lines. In vitro studies demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells.
Case Study: In Vitro Evaluation in Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines reported the following findings:
-
Cell Viability Assay :
- Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells.
-
Apoptosis Induction :
- Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
- The mechanism of action was linked to the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes has been suggested as a potential mechanism for its antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide, and how can purity be maximized?
- Methodological Answer : A typical synthesis involves coupling a thiophene/thiochromene carbonyl chloride derivative with 3-chloroaniline under reflux conditions in acetonitrile or DMF. Key steps include:
- Reagent stoichiometry : Use equimolar ratios of acyl chloride and amine precursors to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency and crystallization .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥98% purity .
- Characterization : Confirm purity via HPLC (C18 column, methanol/water gradient) and elemental analysis (deviation ≤0.4% for C, H, N) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and carbonyl signals (δ 165–170 ppm). Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
- IR : Confirm amide C=O stretching (1650–1680 cm) and thiophene C-S vibrations (680–720 cm) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] within 3 ppm error .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. Focus on thiochromene ring formation and amide coupling steps .
- Solvent effects : Use COSMO-RS simulations to predict solvent polarity impacts on reaction yield .
- Machine learning : Train models on existing thiophene-carboxamide synthesis data to predict optimal temperature, catalyst (e.g., DCC), and reaction time .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Conduct assays (MIC for antimicrobial; IC50 for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. MCF-7) to identify selective activity thresholds .
- Structure-activity relationships (SAR) : Modify substituents (e.g., 3-chlorophenyl to 4-fluorophenyl) and compare bioactivity trends via ANOVA (p < 0.05 significance) .
- Metabolic stability : Use liver microsome assays (human/rat) to rule out false positives from metabolite interference .
Q. How do crystallographic studies inform supramolecular interactions in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/ethanol). Analyze packing motifs (e.g., C–H⋯O/S interactions) using Mercury software .
- Dihedral angles : Measure torsion between thiophene and chlorophenyl rings (typically 8–15°), which influence π-π stacking and solubility .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯H vs. O⋯H) to explain polymorphism or stability issues .
Notes for Replicability
- Synthesis : Always degas solvents to prevent oxidation of thiophene rings .
- Crystallization : Seed with microcrystals from prior batches to control polymorphism .
- Data reporting : Include full experimental details (e.g., NMR shimming parameters, HPLC gradients) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
